molecular formula C19H20FNO B12857343 3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B12857343
M. Wt: 297.4 g/mol
InChI Key: UONHUMHPCXXNDR-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure, incorporating both isobenzofuran and piperidine moieties. The presence of a fluorobenzyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The spirocyclic structure of 3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4’-piperidine] imparts unique chemical and biological properties, making it distinct from other similar compounds. This structure can enhance its stability and specificity in various applications.

Properties

Molecular Formula

C19H20FNO

Molecular Weight

297.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]spiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C19H20FNO/c20-15-5-3-4-14(12-15)13-18-16-6-1-2-7-17(16)19(22-18)8-10-21-11-9-19/h1-7,12,18,21H,8-11,13H2

InChI Key

UONHUMHPCXXNDR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(O2)CC4=CC(=CC=C4)F

Origin of Product

United States

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